molecular formula C20H15FN4O3S B11429000 3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11429000
M. Wt: 410.4 g/mol
InChI Key: ITSQRZUUXZOEDY-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes both fluorophenyl and nitrophenyl groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow techniques and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic effects.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 3-(4-bromophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of fluorophenyl and nitrophenyl groups. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H15FN4O3S

Molecular Weight

410.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-8-(4-nitrophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C20H15FN4O3S/c21-14-3-7-15(8-4-14)23-11-24-19(26)9-17(18(10-22)20(24)29-12-23)13-1-5-16(6-2-13)25(27)28/h1-8,17H,9,11-12H2

InChI Key

ITSQRZUUXZOEDY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)F)C#N)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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